1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(1,4-Dioxaspiro[44]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the urea and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a component in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spirocyclic structure and trifluoromethyl group may play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.4]nonane: This compound shares the spirocyclic core but lacks the urea and trifluoromethylphenyl groups.
1,6-Dioxaspiro[4.4]nonane: This compound has a similar spirocyclic structure but differs in the position of the oxygen atoms.
Trifluoromethylphenylurea derivatives: These compounds share the trifluoromethylphenyl group but may have different core structures.
The uniqueness of this compound lies in its combination of the spirocyclic core, urea group, and trifluoromethylphenyl group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-5-1-2-6-13(12)21-14(22)20-9-11-10-23-15(24-11)7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOWOZDJLDHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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